Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate

Description

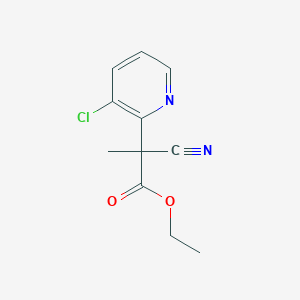

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chloropyridin-2-yl)-2-cyanopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-10(15)11(2,7-13)9-8(12)5-4-6-14-9/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZSKNNTHDOGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C#N)C1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate typically involves the reaction of 3-chloropyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Hydrolysis: 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetic acid.

Reduction: 2-(3-chloropyridin-2-yl)-2-amino-2-methylacetate.

Scientific Research Applications

Chemical Overview

- Chemical Name : Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate

- CAS Number : 1565050-85-2

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 238.67 g/mol

The compound features a pyridine ring with a chlorine substitution and cyano and ester functional groups, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry Applications

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate has been investigated for its potential in drug development, particularly as a precursor for various therapeutic agents. Its structure allows for modification that can lead to the synthesis of compounds with specific pharmacological activities.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the cyano group can enhance the compound's efficacy against specific bacterial strains, making it a candidate for developing new antibiotics.

Biological Research

In biological studies, this compound is utilized to explore its interactions with cellular targets. The cyano and ester functionalities enable it to partake in hydrogen bonding and electrostatic interactions, which are crucial for biological activity.

Table 1: Biological Activities of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Shows promise in inhibiting fungal growth | |

| Cytotoxicity | Potential cytotoxic effects on cancer cells |

Industrial Applications

In the industrial sector, Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in producing complex molecules.

Synthesis Pathways

The synthesis typically involves the reaction of 3-chloropyridine with ethyl cyanoacetate under basic conditions. This reaction can be optimized for higher yields in industrial settings through continuous flow processes.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacological profiles of this compound and its derivatives. Studies focusing on structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profiles for potential therapeutic applications.

Table 2: Future Research Areas

| Research Area | Focus |

|---|---|

| Structure-Activity Relationship (SAR) | Optimizing derivatives for enhanced activity |

| Mechanistic Studies | Understanding interactions at the molecular level |

| Clinical Applications | Evaluating therapeutic potential in vivo |

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The chlorine atom on the pyridine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate can be contextualized against related pyridine and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues with Pyridine Moieties

a. 3-Bromo-N-(4-chloro-2-methyl-6-((2,4,4-trimethylpentan-2-yl)carbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2a)

- Structure : Shares the 3-chloropyridinyl group but incorporates a brominated pyrazole ring and a carboxamide substituent.

- Synthesis : Reacted in tetrahydrofuran with 2,4,4-trimethylpentan-2-amine, yielding 55% after recrystallization .

b. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1)

- Structure : Features a pyrimidine ring with a thietanyloxy substituent and a thioacetate group.

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

- Key Differences : The sulfur-containing thioether and pyrimidine ring may confer distinct electronic properties and metabolic stability compared to the pyridine-based target compound.

Functional Group Variants

a. 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2)

- Structure : Includes a thioacetamide group and styryl substituents on the pyridine ring.

- Synthesis: Produced via reaction with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol (yield unspecified) .

b. Ethyl 2-(3-chloropyrazin-2-yl)-2-methylpropanoate

Biological Activity

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate is a chemical compound with significant potential in various biological applications. It is primarily recognized for its role as an intermediate in the synthesis of heterocyclic compounds and has been investigated for its bioactive properties, particularly in antimicrobial and antifungal contexts. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 238.67 g/mol

- CAS Number : 1565050-85-2

The biological activity of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate is attributed to its structural components:

- Cyano Group : Facilitates interactions with biological macromolecules through hydrogen bonding.

- Chlorine Atom : Enhances lipophilicity, aiding in membrane permeability.

- Ester Group : May participate in enzymatic reactions, influencing metabolic pathways.

These interactions suggest a mechanism where the compound can modulate enzyme activities or disrupt cellular processes, leading to its observed biological effects .

Antimicrobial Properties

Research has highlighted the compound's potential as a bioactive molecule with antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms underlying this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate has demonstrated antifungal activity. Studies indicate that it can inhibit the growth of certain fungal species, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

Applications in Drug Development

The compound's unique structure positions it as a promising candidate in drug development. Its ability to interact with biological targets opens avenues for designing novel therapeutic agents, particularly in the fields of infectious disease treatment and cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.